5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide, also known as temozolomide, is an alkylating agent used in the treatment of various cancers, including glioblastoma, anaplastic astrocytoma, and melanoma. Its mechanism of action involves :
Temozolomide is a widely studied compound in various scientific research areas:
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide is a chemical compound with the molecular formula C6H9N5O2 and a molecular weight of approximately 183.17 g/mol. This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of amino and carboxamide functional groups contributes to its biochemical properties and potential applications in medicinal chemistry. It is recognized for its role as a metabolite of temozolomide, a chemotherapeutic agent used primarily in the treatment of certain types of brain tumors .
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide exhibits significant biological activity, particularly in relation to metabolic processes. It has been shown to influence AMP-activated protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis. By activating AMPK, this compound may enhance metabolic activity and has been explored for its potential therapeutic effects in conditions such as diabetes . Additionally, as a metabolite of temozolomide, it contributes to the drug's efficacy in cancer treatment by modulating cellular responses to therapy.
The synthesis methods for 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide can be categorized into laboratory-scale and potential industrial-scale processes:
Laboratory Synthesis:
Industrial Production:
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide has several applications:
Research into the interactions of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide primarily focuses on its effects on AMPK signaling pathways. Studies suggest that it can activate AMPK, leading to downstream effects on cellular metabolism and energy balance. This interaction is crucial for understanding its therapeutic potential in metabolic disorders and cancer treatment .
Several compounds share structural or functional similarities with 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide:
Uniqueness: The uniqueness of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide lies in its specific role as a metabolite of temozolomide, contributing to its therapeutic effects in cancer treatment while also showing potential benefits in metabolic regulation .
Temozolomide, an imidazotetrazine prodrug, undergoes nonenzymatic hydrolysis at physiological pH to yield 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), which subsequently decomposes into the compound 5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide and a methyl diazonium cation [3] [4]. The latter alkylates guanine at the O6 position, inducing cytotoxic DNA lesions that trigger apoptosis in glioblastoma cells [4]. This transformation is pH-dependent, with alkaline tumor microenvironments accelerating temozolomide activation [3].
Key steps in this pathway include:
Table 1: Metabolic Products of Temozolomide
| Metabolite | Role in Pathway | Bioactivity |
|---|---|---|
| MTIC | Intermediate alkylating agent | Forms methyl diazonium ion |
| 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide | Stable metabolite | Integrates into nucleotide pools |
| Methyl diazonium cation | DNA alkylator | Induces O6-guanine adducts |
Positron emission tomography (PET) studies using [¹¹C]-labeled temozolomide confirmed that >20% of the compound undergoes ring opening within 90 minutes, with tumor tissues exhibiting 26.8% metabolic activation compared to 30.1% in healthy brain tissue [5].
The compound serves as a precursor to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a critical intermediate in de novo purine synthesis. Hypoxanthine phosphoribosyltransferase 1 (HPRT1) catalyzes the phosphoribosylation of the compound using 5-phosphoribosyl-1-pyrophosphate (PRPP), yielding AICAR [2]. This reaction bridges the salvage and de novo nucleotide pathways, enabling metabolic flexibility in rapidly proliferating cells.
$$ \text{5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide} + \text{PRPP} \xrightarrow{\text{HPRT1}} \text{AICAR} + \text{PP}_i $$
AICAR regulates AMPK, a cellular energy sensor, by mimicking AMP’s allosteric effects [1] [2]. In myeloid leukemia models, AICAR accumulation perturbs pyrimidine biosynthesis, inducing differentiation through AMPK-independent mechanisms involving ataxia-telangiectasia and Rad3-related (ATR) kinase activation [6].
The compound intersects multiple metabolic nodes:
Table 2: Metabolic Network Interactions
| Pathway | Component Affected | Functional Outcome |
|---|---|---|
| Purine synthesis | IMP, ATIC | Altered ATP/GTP ratios |
| Pyrimidine synthesis | Carbamoyl phosphate synthetase II | Reduced UMP production |
| Methylation | SAM, DNA methyltransferases | Genome-wide hypomethylation |
Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are pivotal for quantifying the compound and its derivatives. In glioblastoma patients, LC-MS detected plasma AICAR concentrations of 23% relative to temozolomide exposure, with MTIC comprising 2.4% [3] [4]. High-resolution metabolomics further identified 12 downstream purine metabolites linked to the compound, including succinyl-AICAR and formyl-AICAR [1].
Dual radiolabeling strategies using [¹¹C]-temozolomide elucidated its metabolic fate:
PET imaging revealed a 5-fold increase in exhaled [¹¹C]CO₂ from [4-¹¹C]-temozolomide compared to [3-N-¹¹C]-labeled analogs, validating the proposed decarboxylation mechanism [5]. Tumor tissues exhibited 1.5-fold higher [¹¹C]-compound retention than normal brain, highlighting preferential activation in malignancies [5].
The molecular mechanisms underlying adenosine monophosphate-activated protein kinase activation by 5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide involve sophisticated biochemical pathways that regulate cellular energy homeostasis [2]. The compound functions as a metabolite of temozolomide and demonstrates significant capacity to influence adenosine monophosphate-activated protein kinase activity through multiple complementary mechanisms .
The primary activation mechanism involves the compound's conversion to 5-aminoimidazole-4-carboxamide ribosyl-5-phosphate through the action of hypoxanthine phosphoribosyl transferase 1 [4]. This enzymatic conversion creates a potent adenosine monophosphate-activated protein kinase activator that operates through dual regulatory pathways. The first mechanism involves direct allosteric activation of the kinase complex, while the second provides protection against dephosphorylation of the critical threonine 172 residue [2] [5].
Research demonstrates that adenosine monophosphate-activated protein kinase activation by 5-aminoimidazole-4-carboxamide ribosyl-5-phosphate occurs through binding to the regulatory gamma subunit of the kinase complex [5]. This binding induces conformational changes that stabilize the interaction between the catalytic and nucleotide-binding modules, physically protecting threonine 172 from dephosphorylation by protein phosphatases [2]. The allosteric effect results from repositioning of the autoinhibitory domain away from the kinase domain, releasing its inhibitory effects and permitting full catalytic activity [5].
Quantitative analyses reveal that adenosine monophosphate-activated protein kinase exhibits basal phosphorylation levels of approximately 1% under normal cellular conditions, which can increase up to 10-fold upon energy stress or pharmacological activation [6]. The compound-mediated activation demonstrates remarkable potency, with studies showing that adenosine monophosphate-activated protein kinase activity can be enhanced by more than 100-fold through threonine 172 phosphorylation [6] [2].
The threonine 172 phosphorylation cascade represents a fundamental regulatory mechanism for adenosine monophosphate-activated protein kinase activation, with 5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide playing a crucial role in modulating this process [7] [6]. Threonine 172 phosphorylation occurs within the activation loop of the catalytic alpha subunit and is mediated by two primary upstream kinases: liver kinase B1 and calcium/calmodulin-dependent protein kinase kinase beta [7] [8].
The molecular mechanism underlying threonine 172 phosphorylation involves the formation of a heterotrimeric complex consisting of liver kinase B1, STK11 and MO25 regulatory subunits [7]. Under conditions of energy depletion, elevated adenosine monophosphate and adenosine diphosphate levels bind to the gamma subunit of adenosine monophosphate-activated protein kinase, inducing conformational changes that promote threonine 172 phosphorylation by liver kinase B1 [7] [6]. The compound enhances this process by providing sustained adenosine monophosphate-activated protein kinase activating signals through its conversion to 5-aminoimidazole-4-carboxamide ribosyl-5-phosphate [4].
Structural analyses demonstrate that threonine 172 phosphorylation stabilizes the activation loop through multiple molecular interactions [6]. The phosphate group forms a salt bridge with arginine 138 on the alpha E helix and establishes a charged hydrogen bond with asparagine 162 at the amino-terminal end of the activation loop [6]. These interactions position key catalytic residues optimally for substrate binding and catalysis, explaining the dramatic increase in kinase activity observed upon phosphorylation [6].
Research indicates that threonine 172 phosphorylation is not merely a binary switch but involves complex regulatory dynamics [2]. The compound-mediated activation demonstrates that adenosine monophosphate and adenosine diphosphate binding to the gamma subunit not only promotes phosphorylation but also protects the phosphorylated threonine 172 from dephosphorylation by protein phosphatases [2]. This dual regulatory mechanism ensures sustained kinase activation under metabolic stress conditions [2].
The phosphorylation of acetyl-coenzyme A carboxylase 1 at serine 79 represents a critical downstream mechanism through which 5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide exerts its metabolic effects [9] [10]. This phosphorylation event occurs as a direct consequence of adenosine monophosphate-activated protein kinase activation and serves as a key regulatory switch in cellular fatty acid metabolism [9].
The molecular mechanism involves adenosine monophosphate-activated protein kinase-mediated phosphorylation of acetyl-coenzyme A carboxylase 1 at serine 79, which results in enzyme inactivation and subsequent inhibition of fatty acid synthesis [9]. This phosphorylation event promotes a metabolic shift toward fatty acid oxidation, as the reduced malonyl-coenzyme A production relieves allosteric inhibition of carnitine palmitoyltransferase 1, the rate-limiting enzyme in fatty acid beta-oxidation [9].
Experimental evidence demonstrates that serine 79 phosphorylation of acetyl-coenzyme A carboxylase 1 exhibits distinct spatiotemporal dynamics during cellular processes [10]. Immunofluorescence studies reveal that phosphorylated acetyl-coenzyme A carboxylase 1 localizes to centrosomes during mitosis, suggesting additional regulatory functions beyond metabolic control [10]. The compound-mediated adenosine monophosphate-activated protein kinase activation enhances this phosphorylation, promoting efficient metabolic reprogramming [9].
Quantitative analyses indicate that acetyl-coenzyme A carboxylase 1 phosphorylation at serine 79 serves as a reliable biomarker for adenosine monophosphate-activated protein kinase activity in various cellular contexts. Studies demonstrate that this phosphorylation event occurs rapidly following adenosine monophosphate-activated protein kinase activation, with detectable levels observed within 30 minutes of compound treatment. The phosphorylation exhibits dose-dependent characteristics, with higher compound concentrations producing correspondingly increased phosphorylation levels.
The phosphorylation of ribonucleotide reductase M1 at threonine 52 represents a novel mechanism through which 5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide influences deoxynucleotide metabolism [4]. This phosphorylation event occurs as a direct consequence of adenosine monophosphate-activated protein kinase activation and has profound implications for ribonucleotide reductase activity and cellular deoxynucleotide triphosphate homeostasis [4].
The molecular mechanism involves adenosine monophosphate-activated protein kinase-mediated phosphorylation of ribonucleotide reductase M1 at threonine 52, an evolutionarily conserved residue located within the catalytic subunit [4]. In vitro kinase assays demonstrate that adenosine monophosphate-activated protein kinase directly phosphorylates ribonucleotide reductase M1, with stoichiometry analyses revealing incorporation of approximately 1 mole of phosphate per mole of ribonucleotide reductase M1 protein [4].
The functional implications of threonine 52 phosphorylation are remarkable, as this modification significantly enhances ribonucleotide reductase enzymatic activity [4]. Biochemical analyses reveal that phosphorylation increases the adenosine triphosphate binding affinity of ribonucleotide reductase, reducing the apparent dissociation constant from 0.37 ± 0.03 millimolar to 0.02 ± 0.005 millimolar [4]. This 18-fold improvement in adenosine triphosphate binding affinity translates to substantially increased ribonucleotide reductase activity under physiological adenosine triphosphate concentrations [4].
The phosphorylation-dependent enhancement of ribonucleotide reductase activity has significant implications for cellular deoxynucleotide triphosphate pools and deoxyribonucleic acid metabolism [4]. Enhanced ribonucleotide reductase activity leads to increased deoxynucleotide triphosphate synthesis, providing adequate precursors for deoxyribonucleic acid replication and repair processes [4]. This mechanism explains how the compound can promote deoxyribonucleic acid damage repair and cellular survival under stress conditions [4].
Ribonucleotide reductase activation studies have revealed complex regulatory mechanisms through which 5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide influences deoxynucleotide metabolism [4]. The enzyme complex consists of two distinct subunits: the large catalytic subunit ribonucleotide reductase M1 and the small regulatory subunit ribonucleotide reductase M2, which together form the active heterotetramer [4].
The compound-mediated activation of ribonucleotide reductase occurs through multiple regulatory mechanisms [4]. The primary mechanism involves adenosine monophosphate-activated protein kinase-mediated phosphorylation of ribonucleotide reductase M1 at threonine 52, which enhances the enzyme's catalytic efficiency [4]. This phosphorylation event increases the adenosine triphosphate binding affinity of the enzyme, promoting optimal substrate utilization and deoxynucleotide synthesis [4].
Experimental studies demonstrate that ribonucleotide reductase activation by the compound leads to increased conversion of cytidine diphosphate to deoxycytidine diphosphate [4]. In vitro enzyme assays reveal that adenosine monophosphate-activated protein kinase-phosphorylated ribonucleotide reductase M1 exhibits substantially higher activity compared to the non-phosphorylated enzyme [4]. The activation is specific for adenosine triphosphate-dependent stimulation, as the phosphorylation does not affect the inhibitory influence of deoxyadenosine triphosphate on ribonucleotide reductase [4].
The activation of ribonucleotide reductase has important implications for cellular deoxynucleotide homeostasis. Studies indicate that enhanced ribonucleotide reductase activity promotes balanced deoxynucleotide triphosphate pool maintenance, ensuring adequate precursors for deoxyribonucleic acid synthesis and repair. The compound-mediated activation supports cellular survival under conditions of deoxyribonucleic acid damage by providing sufficient deoxynucleotide triphosphates for efficient repair processes [4].
The enhancement of deoxynucleotide triphosphate production represents a crucial mechanism through which 5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide supports cellular deoxyribonucleic acid metabolism [4]. This process involves complex regulatory networks that coordinate deoxynucleotide synthesis, utilization, and degradation to maintain optimal cellular pools.
The primary mechanism of deoxynucleotide triphosphate production enhancement involves the adenosine monophosphate-activated protein kinase-mediated activation of ribonucleotide reductase [4]. The compound promotes this activation through its conversion to 5-aminoimidazole-4-carboxamide ribosyl-5-phosphate, which activates adenosine monophosphate-activated protein kinase and leads to ribonucleotide reductase M1 phosphorylation at threonine 52 [4]. This phosphorylation enhances the enzyme's catalytic efficiency and promotes increased deoxynucleotide synthesis [4].
The enhancement of deoxynucleotide triphosphate production occurs through the de novo synthesis pathway, where ribonucleotide reductase catalyzes the rate-limiting step in converting ribonucleotides to deoxyribonucleotides. The compound-mediated activation increases the flux through this pathway, resulting in elevated cellular deoxynucleotide triphosphate levels [4]. This enhancement is particularly important during S-phase of the cell cycle, when deoxynucleotide triphosphate demand is highest for deoxyribonucleic acid replication.
Research demonstrates that adequate deoxynucleotide triphosphate pools are essential for maintaining genomic stability and supporting efficient deoxyribonucleic acid repair processes [4]. The compound-mediated enhancement of deoxynucleotide triphosphate production provides cellular protection against genotoxic stress by ensuring sufficient precursors for deoxyribonucleic acid damage repair [4]. Studies indicate that cells with enhanced deoxynucleotide triphosphate production exhibit improved survival rates following deoxyribonucleic acid damaging treatments [4].